molecular formula C14H10N2OSe B14527899 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 62729-11-7

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B14527899
CAS No.: 62729-11-7
M. Wt: 301.21 g/mol
InChI Key: PPEQZHDFUMVYHV-UHFFFAOYSA-N
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Description

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a synthetic organoselenium compound designed for research applications. This molecule features a benzoselenazole core, a scaffold known for its significant electron-accepting properties and potential to engage in chalcogen bonding, a non-covalent interaction where the selenium atom acts as an electrophile . These characteristics make derivatives of this structural family subjects of interest in materials science, particularly in the development of organic electronic devices and as building blocks for supramolecular architectures . In a biochemical context, the benzoselenazolone moiety is found in well-studied compounds like ebselen. Ebselen is a mimic of the antioxidant enzyme glutathione peroxidase and has been investigated for its neuroprotective effects and anti-inflammatory properties . It functions as a reactive oxygen species (ROS) scavenger and modulates various cellular pathways by interacting with cysteine residues in proteins . While the specific biological profile of this compound requires further investigation, its structure suggests it may serve as a valuable tool for exploring redox biology and enzyme inhibition. Researchers can utilize this compound to probe selenium-mediated biochemical mechanisms and develop new therapeutic or diagnostic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62729-11-7

Molecular Formula

C14H10N2OSe

Molecular Weight

301.21 g/mol

IUPAC Name

2-(1,3-benzoselenazol-2-yl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C14H10N2OSe/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2

InChI Key

PPEQZHDFUMVYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C([Se]2)CC(=O)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

The compound 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a heterocyclic organic compound that incorporates a selenazole ring and a pyridine moiety. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H8N2OSeC_{12}H_{8}N_{2}OSe. This compound features:

  • A selenazole ring , which is known for its bioactivity.
  • A pyridine moiety , contributing to its interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.

Activity TypeDescriptionReferences
Antimicrobial Exhibits antimicrobial properties against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Antioxidant Acts as an antioxidant, reducing oxidative stress in cells.
Enzyme Inhibition Inhibits specific enzymes related to metabolic pathways.
Neuroprotective Demonstrates neuroprotective effects in cellular models.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The compound has been shown to bind effectively with certain enzymes, altering their activity and potentially leading to therapeutic effects.
  • Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to exert effects within target cells.
  • Reactive Oxygen Species (ROS) Scavenging : The selenazole ring contributes to its antioxidant properties by scavenging ROS, thereby protecting cells from oxidative damage.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Study 2: Neuroprotective Effects

In vitro tests demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential use in neurodegenerative disease therapies.

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating effective antibacterial properties.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-PyridinylbenzothiazoleContains sulfur instead of seleniumStrong antibacterial properties
2-(4-Methylpyridin-3-yl)benzothiazoleSimilar aromatic structureEnhanced activity against cancer cells
2-(Phenylthiazol-4-yl)-1-(pyridin-3-yl)ethanoneContains thiazole instead of selenazoleNotable neuroprotective effects

Comparison with Similar Compounds

Heteroatom Substitution Effects

The heteroatom in the benzazole ring critically impacts molecular properties:

  • 2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 51425-13-9):
    • Molecular Weight : 238.25 g/mol (lighter due to oxygen’s lower atomic mass).
    • Structure : Benzoxazole replaces benzoselenazole, with oxygen instead of selenium.
    • Physical Properties : Powder form, stable at room temperature .
    • Electronic Effects : Oxygen’s higher electronegativity increases electron-withdrawing effects compared to selenium.
  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one :

    • Heteroatom : Sulfur in benzothiazole.
    • Impact : Sulfur’s intermediate electronegativity and larger atomic size compared to oxygen may enhance lipophilicity and alter binding interactions in biological systems .
  • Target Compound (Benzoselenazole): Molecular Weight: Estimated ~301 g/mol (based on selenium’s atomic mass).
Triazole Derivatives (–5) :
  • Example: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4): EC50: 0.27–11.39 mg/L against fungal pathogens (R. solani, B. cinerea). Mechanism: Binds to fungal CYP51, disrupting ergosterol biosynthesis .
Benzoselenazole Implications :
Spectroscopic Data :
  • Benzoxazole Analog : NMR data (e.g., δ8.60 ppm for pyridine protons) suggests distinct shifts due to oxygen’s electron-withdrawing effects .
  • Benzoselenazole: Selenium’s deshielding effect may downfield-shift adjacent protons (e.g., ethanone carbonyl) in NMR spectra.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one?

  • Answer : The compound can be synthesized via a multi-step approach. First, the benzoselenazole ring is prepared by cyclizing 2-chloroselenobenzamide with ammonium acetate under reflux. The pyridin-3-yl ethanone moiety is introduced through a nucleophilic substitution or condensation reaction, often using triethylamine as a catalyst in anhydrous ethanol. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D techniques like HSQC/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How is the compound structurally characterized in academic research?

  • Answer : Structural elucidation relies on X-ray crystallography using programs like SHELXL for refinement. Key metrics include R-factors (<0.05) and data-to-parameter ratios (>14:1). Complementary techniques include NMR to resolve tautomeric equilibria (e.g., selenazole vs. selenazoline forms) and IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹) .

Q. What functional groups dictate the compound’s reactivity?

  • Answer : The benzoselenazole’s selenium atom exhibits electrophilic reactivity, while the pyridine nitrogen participates in hydrogen bonding and coordination chemistry. The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) and serves as a site for derivatization. Reactivity studies often employ density functional theory (DFT) to predict regioselectivity .

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Answer : Discrepancies arise from dynamic effects (e.g., solvent polarity, tautomerism) or crystal-packing forces. To address this:

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Use polarized continuum models (PCM) in DFT to simulate solvent effects .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Answer : Crystallization hurdles (e.g., poor diffraction, twinning) are addressed by:

  • Screening co-crystallization agents (e.g., polyethylene glycol 3000) to stabilize lattice interactions.
  • Employing slow evaporation in mixed solvents (e.g., DCM/hexane).
  • Utilizing cryocrystallography at 100 K to reduce thermal motion artifacts .

Q. Which intermolecular interactions govern the compound’s crystal packing?

  • Answer : Graph-set analysis (Etter’s formalism) reveals dominant C=O···H–N hydrogen bonds (R₂²(8) motifs) and π-π stacking between benzoselenazole and pyridine rings (3.5–4.0 Å interplanar distances). Selenium-mediated chalcogen bonds (Se···N, ~3.3 Å) further stabilize the lattice .

Q. How to design experiments probing the compound’s electronic properties?

  • Answer :

  • UV-Vis Spectroscopy : Measure charge-transfer transitions (λmax ~300–400 nm) in varying solvents.
  • Cyclic Voltammetry : Identify redox-active selenium centers (E₁/₂ ≈ −0.5 V vs. Ag/AgCl).
  • DFT Calculations : Map frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental bandgaps .

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